Selgantolimod

Descripción

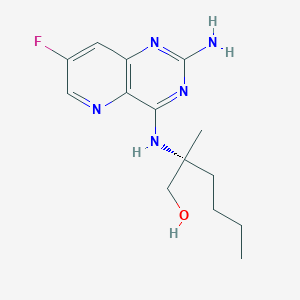

Selgantolimod (GS-9688) is an oral, selective Toll-like receptor 8 (TLR8) agonist developed for the functional cure of chronic hepatitis B (CHB). TLR8 activation triggers myeloid dendritic cells, monocytes, and macrophages to produce proinflammatory cytokines (e.g., IL-12, IFN-γ, TNF-α) and chemokines, which enhance antiviral T-cell and natural killer (NK) cell responses . Preclinical studies demonstrated its ability to reduce HBV DNA, RNA, and antigens (HBsAg, HBeAg) in infected hepatocytes .

Notably, 2 patients achieved HBsAg loss, and 3 had HBeAg loss after 24 weeks of treatment . Its safety profile is favorable, with most adverse events (nausea, vomiting, fatigue) being Grade 1 . Ongoing trials (e.g., NCT04891770) are evaluating this compound in combination with nivolumab and siRNA VIR-2218 to enhance efficacy .

Propiedades

Número CAS |

2004677-13-6 |

|---|---|

Fórmula molecular |

C14H20FN5O |

Peso molecular |

293.34 g/mol |

Nombre IUPAC |

(2S)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol |

InChI |

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m0/s1 |

Clave InChI |

HTCJUBZBSJQWBW-AWEZNQCLSA-N |

SMILES |

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |

SMILES isomérico |

CCCC[C@@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |

SMILES canónico |

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Selgantolimod |

Origen del producto |

United States |

Métodos De Preparación

Key Structural Features and Synthetic Challenges

Selgantolimod ((R)-2-((2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol) comprises two critical components:

-

Chiral amino alcohol fragment : (R)-2-amino-2-methylhexan-1-ol.

-

Heterocyclic core : 2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-amine.

The synthesis demands precise stereochemical control for the amino alcohol moiety and regioselective fluorination of the pyridopyrimidine system. Industrial-scale production further requires cost-effective resolutions of racemic intermediates and minimization of mutagenic impurities.

Synthesis of the Chiral Amino Alcohol Fragment

The amino alcohol fragment is synthesized via enzymatic and chemical resolution methods, with recent advances favoring biocatalytic approaches for scalability.

Enzymatic Kinetic Resolution of α,α-Disubstituted Amino Esters

A 2023 kilogram-scale process resolved racemic ethyl 2-amino-2-methylhexanoate using a hydrolase-catalyzed kinetic resolution:

| Parameter | Value |

|---|---|

| Substrate | Ethyl 2-amino-2-methylhexanoate |

| Enzyme | Candida antarctica lipase B |

| Reaction Conditions | pH 7.5, 25°C, 24 h |

| Conversion | 48% |

| Enantiomeric Excess (ee) | >99% (R)-enantiomer |

| Yield (After Workup) | 92% |

This method avoids traditional diastereomeric salt formation, reducing waste and improving atom economy. The enzymatic process operates under mild conditions, preserving the integrity of the unprotected amino ester.

Borane-Mediated Stereospecific Reduction

An alternative route involves borane reduction of β-hydroxy amides derived from L-valine:

-

Substrate Synthesis : Condensation of 2-methylhexanoic acid with L-valine methyl ester.

-

Reduction : Lithium borohydride (LiBH<sub>4</sub>) in tetrahydrofuran (THF) at −10°C.

-

Yield : 85% with 98% ee.

This method, while efficient, poses challenges in handling borane reagents at scale.

Assembly of the Pyridopyrimidine Core

The heterocyclic core is constructed via a convergent synthesis:

Fluorination and Cyclization

-

Starting Material : 7-Fluoro-2,4-dichloropyrido[3,2-d]pyrimidine.

-

Amination : Ammonia in n-butanol at 120°C for 6 h.

-

Regioselectivity : Controlled by steric hindrance at the C4 position.

| Step | Conditions | Yield |

|---|---|---|

| Fluorination | KF, DMF, 150°C, 12 h | 78% |

| Cyclization | POCl<sub>3</sub>, reflux, 4 h | 82% |

| Final Amination | NH<sub>3</sub>/n-BuOH, 120°C, 6 h | 90% |

The sequence ensures high purity (>99.5% HPLC) by avoiding over-fluorination byproducts.

Final Coupling and Purification

The amino alcohol and pyridopyrimidine fragments are coupled via nucleophilic aromatic substitution:

Coupling Reaction

Industrial-Scale Considerations

Recent advancements address scalability challenges:

Análisis De Reacciones Químicas

Tipos de Reacciones

Selgantolimod puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Reemplazo de un grupo funcional por otro, que se puede lograr utilizando reactivos nucleófilos o electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.

Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles, y electrófilos como haluros de alquilo.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en this compound y las condiciones utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir análogos desoxigenados.

Aplicaciones Científicas De Investigación

Química: Se utiliza como herramienta para estudiar las vías de señalización de TLR8 y su modulación.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias, particularmente en el contexto de las infecciones virales.

Medicina: Principalmente explorado para tratar la infección crónica por VHB. .

Industria: Posibles aplicaciones en el desarrollo de nuevas terapias inmunomoduladoras y medicamentos antivirales.

Mecanismo De Acción

Selgantolimod ejerce sus efectos activando selectivamente TLR8, que se expresa en células inmunitarias como monocitos, células dendríticas y células T reguladoras. La activación de TLR8 conduce a la producción de citoquinas proinflamatorias, quimiocinas e interferones, que mejoran la respuesta antiviral del cuerpo. Esta activación puede inhibir la replicación del VHB y promover la eliminación de las células infectadas .

Comparación Con Compuestos Similares

TLR Agonists

TLR agonists modulate innate immunity but differ in target receptors, cytokine profiles, and clinical outcomes.

Key Insights :

- Potency : TLR8 agonists (this compound, Motolimod) induce stronger cytokine responses at lower doses than TLR7 agonists (Vesatolimod) .

- Clinical Efficacy : this compound’s HBsAg reduction is modest compared to Peg-IFNα (-1.0 to -2.0 log10 IU/mL), but its oral administration and tolerability offer practical advantages .

- Safety : TLR8 agonists predominantly cause transient gastrointestinal adverse events, whereas TLR7 agonists (e.g., Vesatolimod) may trigger systemic inflammation .

Combination Therapies

This compound is being tested in regimens combining nucleos(t)ide analogs (TAF), checkpoint inhibitors (nivolumab), and siRNA (VIR-2218) to address HBV’s multifactorial pathogenesis.

Actividad Biológica

Key Mechanisms:

- Cytokine Induction : this compound induces the production of several cytokines such as IL-12p40, IL-6, and TNFα in immune cells, which are critical for orchestrating antiviral immunity.

- Immune Cell Activation : It promotes the activation of CD8+ T cells, MAIT cells, and NK cells, enhancing their cytotoxic functions against viral pathogens.

Phase I Trials

In a Phase I clinical trial involving healthy subjects, this compound demonstrated a favorable safety profile with no serious adverse events reported. The study assessed pharmacokinetics (PK) and pharmacodynamics (PD) across different doses (0.5 to 5 mg). Notably:

Phase II Trials

Subsequent studies focused on patients with CHB showed promising results:

- Efficacy : In a cohort of virally suppressed individuals receiving weekly doses of this compound (1.5 or 3 mg), some participants exhibited declines in hepatitis B surface antigen (HBsAg) levels, suggesting potential antiviral efficacy.

- Cytokine Dynamics : The treatment led to transient increases in serum cytokines like IL-12p40 and IFN-γ, further supporting its role in enhancing immune responses against HBV.

Immune Cell Modulation

This compound significantly modulates peripheral blood immune cell populations:

- Increased Frequencies : Treatment resulted in increased frequencies of CD14+HLA-DR+ monocytes and CD123+ plasmacytoid dendritic cells (pDCs) within 8 hours post-administration.

- Granzyme Production : Enhanced production of granzyme B and perforin was noted in MAIT and NK cells post-treatment, indicating a strengthened cytotoxic response against infected cells.

Cytokine Profile Changes

The administration of this compound induced notable changes in cytokine profiles:

- Pro-inflammatory Cytokines : Significant induction of IL-6 and IL-18 was observed in monocytes, while TNFα showed moderate induction levels.

- Global Gene Expression : this compound treatment modulated global gene expression patterns in monocytes and lymphocytes from peripheral blood mononuclear cells (PBMCs), enhancing their antiviral potential.

Data Summary

| Study Phase | Population | Dose Range | Key Findings |

|---|---|---|---|

| Phase I | Healthy Subjects | 0.5 - 5 mg | Safe; dose-dependent PK/PD; increased cytokines |

| Phase II | CHB Patients | 1.5 - 3 mg | HBsAg decline; transient cytokine increases |

| In Vitro | PBMCs | N/A | Enhanced granzyme B production; immunomodulation |

Case Study 1: Healthy Volunteers

In a cohort of healthy volunteers receiving this compound, significant activation of NK cells was documented alongside increased levels of antiviral cytokines. This suggests that even in non-infected individuals, this compound can enhance immune readiness against potential infections.

Case Study 2: Chronic Hepatitis B Patients

A subset of CHB patients treated with this compound showed notable reductions in HBsAg levels after 24 weeks. The trial highlighted that while not all participants achieved a functional cure, the treatment led to meaningful immunological changes that could support future therapeutic strategies aimed at HBV eradication.

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Selgantolimod's immunomodulatory effects in chronic hepatitis B (CHB)?

this compound is a selective Toll-like receptor 8 (TLR8) agonist that activates myeloid dendritic cells and monocytes, leading to the production of pro-inflammatory cytokines (e.g., IL-12p40, IFN-γ) and chemokines (e.g., CCL4). These mediators enhance innate and adaptive immune responses, including cytotoxic T-cell activity via granzyme B and perforin upregulation . Methodologically, researchers can validate these mechanisms using flow cytometry for immune cell phenotyping and multiplex assays for cytokine profiling in preclinical and clinical samples.

Q. How were Phase II clinical trials designed to evaluate this compound's safety and efficacy in CHB?

A Phase II trial (n=67) randomized treatment-naïve CHB patients into three arms: TAF + 1.5 mg this compound, TAF + 3 mg this compound, or TAF + placebo. Primary endpoints included HBsAg reduction ≥1 log10 IU/mL at 24 weeks. Secondary endpoints assessed immune cell redistribution and cytokine dynamics. Safety was monitored via adverse event (AE) reporting, with nausea and headache as common grade 1 AEs . Researchers should adopt similar randomized, double-blind designs with stratification by baseline viral load and immune status.

Q. What pharmacokinetic (PK) parameters characterize this compound in different patient cohorts?

PK studies show dose-linear exposure:

- Virally suppressed (2 doses): 3 mg cohort had AUCinf 120.0 h·pg/mL and Cmax 168.0 pg/mL.

- Virally suppressed (4 doses): 3 mg cohort showed reduced AUCinf (96.4 h·pg/mL) and Cmax (119.0 pg/mL).

- Viremic patients (2 doses): Similar PK to suppressed groups, suggesting minimal impact of viral replication on absorption . Researchers should use non-compartmental analysis (NCA) for PK modeling and assess food effects (e.g., 5 mg dose with/without meals) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's failure to meet primary endpoints and sporadic HBsAg clearance?

In Phase II trials, no patients achieved the primary endpoint (HBsAg ≥1 log10 reduction), but 2/67 showed HBsAg seroclearance by 48 weeks. This discrepancy may reflect heterogeneous immune responsiveness. Advanced approaches include:

- Stratifying patients by baseline CCL4 or IL-18 levels, which correlate with treatment response .

- Conducting longitudinal single-cell RNA sequencing to identify immune cell subsets predictive of HBsAg loss .

- Integrating liver biopsy data to assess intrahepatic immune activation and cccDNA modulation .

Q. What methodological improvements are needed to optimize this compound's dosing regimen?

Despite weekly 3 mg dosing showing tolerability, suboptimal cytokine durability (e.g., IL-12p40 peaks at 4 hours post-dose) suggests exploring:

- Pulsed dosing: Alternating high/low doses to prevent tachyphylaxis (not observed in trials but theoretically relevant) .

- Combination therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) to sustain T-cell activity, supported by preclinical TLR8 synergy data .

- Population PK/PD modeling: Using sparse sampling to predict exposure-response relationships in underrepresented groups (e.g., cirrhotic patients) .

Q. How do this compound-induced immune changes differ between viremic and virally suppressed CHB patients?

In viremic patients, this compound induces higher serum CCL4 and ICAM-1 levels compared to suppressed cohorts, suggesting enhanced endothelial activation. However, IFN-γ and IL-18 responses are comparable, indicating conserved TLR8 signaling across viral states. Researchers should perform comparative transcriptomic analysis of peripheral blood mononuclear cells (PBMCs) and liver tissue to dissect compartment-specific immune effects .

Q. What biomarkers best predict this compound's immunotherapeutic efficacy?

Key candidates include:

- Baseline CCL4: Higher levels correlate with stronger cytokine responses .

- IL-1RA: Transient elevation post-dose indicates myeloid cell activation .

- Kupffer cell differentiation markers: this compound modulates Kupffer cells via IL-6, indirectly blocking HBV entry . Researchers should validate these in multicenter cohorts using Luminex assays and machine learning for biomarker prioritization.

Q. Methodological Considerations

- Data Contradiction Analysis: Use mixed-effects models to account for inter-patient variability in HBsAg response rates .

- Experimental Design: Incorporate adaptive trial designs (e.g., Bayesian methods) to refine dosing in real-time .

- Ethical Reporting: Adhere to CONSORT guidelines for clinical trials and STROBE for observational PK/PD studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.